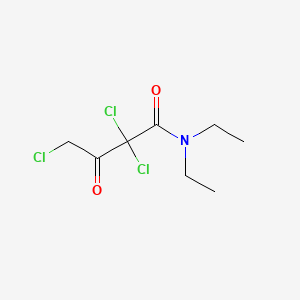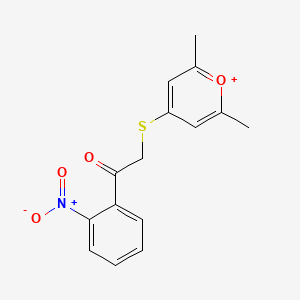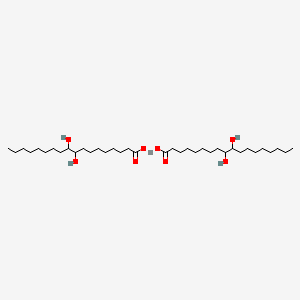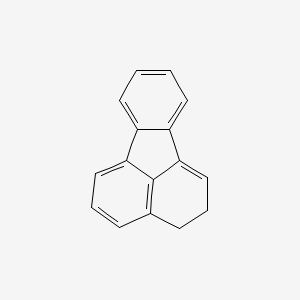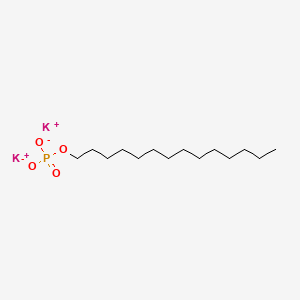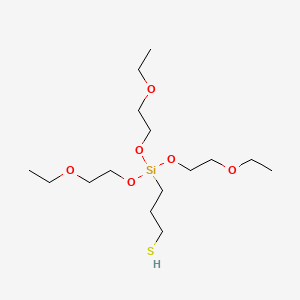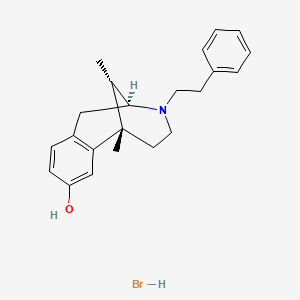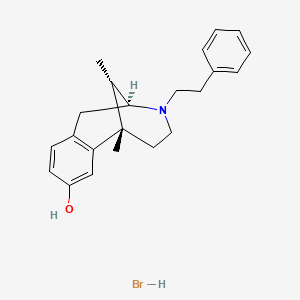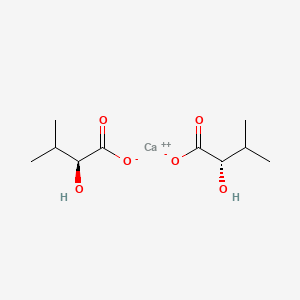
1-Vinylhexyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Vinylhexyl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is formed by the esterification of hexanoic acid and 1-vinylhexanol. It has a molecular formula of C14H26O2 and is used in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Vinylhexyl hexanoate is synthesized through the esterification reaction between hexanoic acid and 1-vinylhexanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Hexanoic Acid+1-Vinylhexanol→1-Vinylhexyl hexanoate+Water
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-Vinylhexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 1-vinylhexanol.
Oxidation: The vinyl group in the compound can be oxidized to form corresponding epoxides or diols.
Reduction: The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Hexanoic acid and 1-vinylhexanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-Vinylhexyl hexanoate has several applications in scientific research:
Chemistry: Used as a reactant in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 1-vinylhexyl hexanoate primarily involves its ester linkage. In biological systems, esterases can hydrolyze the ester bond, releasing hexanoic acid and 1-vinylhexanol. These products can then participate in various metabolic pathways. The vinyl group can also undergo polymerization reactions, making the compound useful in polymer chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl hexanoate: Another ester with a similar structure but with an ethyl group instead of a vinyl group.
Hexyl hexanoate: Similar ester but with a hexyl group instead of a vinyl group.
Vinyl acetate: Contains a vinyl group but with an acetate ester linkage.
Uniqueness
1-Vinylhexyl hexanoate is unique due to its vinyl group, which imparts distinct reactivity compared to other esters. The presence of the vinyl group allows for additional reactions, such as polymerization, making it versatile in various applications .
Propriétés
Numéro CAS |
94021-39-3 |
|---|---|
Formule moléculaire |
C14H26O2 |
Poids moléculaire |
226.35 g/mol |
Nom IUPAC |
oct-1-en-3-yl hexanoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
Clé InChI |
NZGQZMCGLBFVDE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


